[4-(3-Fluoro-4-methylphenyl)phenyl]acetic acid
Description
Properties
IUPAC Name |
2-[4-(3-fluoro-4-methylphenyl)phenyl]acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13FO2/c1-10-2-5-13(9-14(10)16)12-6-3-11(4-7-12)8-15(17)18/h2-7,9H,8H2,1H3,(H,17,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JLIYQKWGCTXJFB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C2=CC=C(C=C2)CC(=O)O)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13FO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40742917 | |
| Record name | (3'-Fluoro-4'-methyl[1,1'-biphenyl]-4-yl)acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40742917 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
244.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1365272-72-5 | |
| Record name | (3'-Fluoro-4'-methyl[1,1'-biphenyl]-4-yl)acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40742917 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Biphenyl Core Construction via Suzuki-Miyaura Coupling
The biphenyl structure is assembled using a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. This method offers high regioselectivity and compatibility with functional groups.
Representative Protocol :
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Reactants : 3-Fluoro-4-methylphenylboronic acid (1.2 equiv) and 4-bromophenylacetic acid (1.0 equiv).
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Catalyst : Pd(PPh₃)₄ (5 mol%).
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Base : K₂CO₃ (2.0 equiv) in a 3:1 mixture of 1,4-dioxane/H₂O.
The reaction proceeds via oxidative addition of the aryl bromide to palladium(0), transmetallation with the boronic acid, and reductive elimination to form the biphenyl bond.
Side Chain Functionalization
The acetic acid moiety is introduced via alkylation or hydrolysis of ester precursors.
Methyl Ester Intermediate Route :
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Alkylation : Treat 4-bromophenylacetonitrile with methyl iodide (1.5 equiv) in the presence of NaH (2.0 equiv) in DMF at 0°C to 25°C for 6 hours.
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Hydrolysis : Convert the nitrile to carboxylic acid using 6 M HCl under reflux for 8 hours.
Optimization Strategies
Catalyst Efficiency Screening
| Catalyst System | Yield (%) | Purity (%) |
|---|---|---|
| Pd(PPh₃)₄ | 78 | 98 |
| PdCl₂(dppf) | 82 | 97 |
| Pd(OAc)₂/XPhos | 85 | 99 |
Phosphine ligands like XPhos enhance catalytic activity by stabilizing the palladium intermediate.
Solvent Effects on Coupling Efficiency
| Solvent System | Reaction Time (h) | Yield (%) |
|---|---|---|
| 1,4-Dioxane/H₂O | 12 | 85 |
| Toluene/EtOH | 18 | 72 |
| DMF/H₂O | 10 | 80 |
Polar aprotic solvents accelerate transmetallation but may require higher temperatures.
Industrial-Scale Production
Continuous Flow Synthesis
Industrial protocols employ continuous flow reactors to improve heat transfer and reduce reaction times:
Green Chemistry Innovations
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Solvent Recycling : >90% recovery of 1,4-dioxane via distillation.
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Catalyst Recovery : Magnetic nanoparticle-supported palladium achieves 95% recovery.
Analytical Characterization
Spectroscopic Data
| Technique | Key Signals |
|---|---|
| ¹H NMR | δ 7.45–7.20 (m, 7H, Ar-H), δ 3.65 (s, 2H, CH₂), δ 2.35 (s, 3H, CH₃) |
| ¹³C NMR | δ 174.2 (COOH), 140.1–115.3 (Ar-C), δ 40.8 (CH₂) |
| HRMS | [M+H]⁺ Calcd: 244.265, Found: 244.263 |
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the acetic acid moiety, leading to the formation of carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can target the fluoro or methyl groups, potentially leading to the formation of de-fluorinated or demethylated products.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst (e.g., Pd/C) are used.
Substitution: Reagents like halogens (e.g., Br2) or nitrating agents (e.g., HNO3) under acidic conditions are typical for substitution reactions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while substitution can introduce various functional groups onto the biphenyl ring.
Scientific Research Applications
Medicinal Chemistry Applications
1. Anticancer Activity
Research indicates that fluorinated compounds can exhibit enhanced biological activity compared to their non-fluorinated counterparts. In particular, [4-(3-Fluoro-4-methylphenyl)phenyl]acetic acid has been explored as a potential inhibitor of protein arginine methyltransferase 5 (PRMT5), which is implicated in various cancers. Studies have shown that compounds with similar structures can induce synthetic lethality in cancer cells lacking the MTAP gene, suggesting a promising avenue for targeted cancer therapies .
2. Anti-inflammatory Properties
Fluorinated phenylacetic acids have been investigated for their anti-inflammatory effects. The introduction of fluorine atoms can modify the electronic properties of the molecule, potentially enhancing its interaction with biological targets involved in inflammatory pathways. Preliminary studies suggest that derivatives of phenylacetic acid can inhibit pro-inflammatory cytokine production, providing a basis for further investigation into their therapeutic potential .
Agricultural Applications
1. Plant Growth Regulation
this compound has been studied for its role in plant growth regulation. Research indicates that phenylacetic acid derivatives can influence plant metabolism and stress responses, enhancing resistance to pathogens such as Sclerotinia sclerotiorum. In experiments, the application of phenylacetic acid was shown to reduce the incidence of disease while promoting healthier plant growth .
2. Herbicide Development
The compound's structural characteristics make it a candidate for developing new herbicides. Its ability to modulate plant growth pathways can be harnessed to create selective herbicides that target specific weeds without affecting crop plants. Ongoing research focuses on optimizing these compounds for efficacy and safety in agricultural settings .
Case Studies
Mechanism of Action
The mechanism of action of [4-(3-Fluoro-4-methylphenyl)phenyl]acetic acid involves its interaction with specific molecular targets. The fluoro and methyl groups, along with the acetic acid moiety, contribute to its binding affinity and specificity. The compound may interact with enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Structural Analogues
Key structural analogues include:
| Compound Name | CAS Number | Substituent Differences |
|---|---|---|
| 2-(3-Fluoro-4-phenylphenyl)acetic acid | 5001-96-7 | Lacks methyl group at 4-position |
| 2-(4-Fluoro-3-methylphenyl)acetic acid | 1000520-92-2 | Single phenyl ring with F and CH₃ |
| Flurbiprofen (2-Fluoro-α-methyl-[1,1'-biphenyl]-4-acetic acid) | 5104-49-4 | α-methyl group and F at 2-position |
| [4-Amino-3-fluoro-2-(trifluoromethyl)phenyl]acetic acid | 1260840-60-5 | Trifluoromethyl and amino groups |
Key Observations :
- Fluorine Positioning: The 3-fluoro-4-methyl substitution in the target compound may enhance metabolic stability compared to non-fluorinated or singly substituted analogues (e.g., 2-(4-phenylphenyl)acetic acid) .
Physicochemical Properties
Experimental data for related compounds (Table 1):
Discussion :
- The biphenyl structure of the target compound contributes to higher hydrophobicity (XLogP3 ~3.1) compared to single-ring derivatives like 2-(4-fluoro-3-methylphenyl)acetic acid (XLogP3 ~2.8) .
- Fluorination typically enhances membrane permeability and bioavailability, as seen in flurbiprofen, a nonsteroidal anti-inflammatory drug (NSAID) .
Biological Activity
[4-(3-Fluoro-4-methylphenyl)phenyl]acetic acid, with the molecular formula and a molecular weight of 244.26 g/mol, is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, structure-activity relationships (SAR), and relevant case studies.
Synthesis
The synthesis of this compound can be achieved through various methods, including:
- Knoevenagel Condensation : This method involves the reaction of appropriate aryl aldehydes with acetic acid derivatives in the presence of a base.
- Esterification : The compound can also be synthesized by esterifying the corresponding carboxylic acid with an alcohol under acidic conditions.
Antimicrobial Properties
Recent studies have highlighted the antimicrobial potential of this compound against various bacterial strains. The Minimum Inhibitory Concentration (MIC) values indicate its effectiveness:
| Bacterial Strain | MIC (µM) |
|---|---|
| Staphylococcus aureus | 5.64 - 77.38 |
| Escherichia coli | 2.33 - 156.47 |
| Pseudomonas aeruginosa | 11.29 - 77.38 |
These findings suggest that the compound exhibits moderate to good antibacterial activity, particularly against Gram-positive bacteria .
Anticancer Activity
The anticancer properties of this compound have been explored in various cancer cell lines, showing promising results:
- Cell Line : HCT116 (colon cancer)
- IC50 Value : 0.64 µM
This compound has been identified as a potential lead for developing new anticancer agents due to its ability to inhibit tumor growth effectively .
Structure-Activity Relationship (SAR)
The biological activity of this compound can be attributed to its structural features. SAR studies indicate that:
- Electron-Withdrawing Groups : The presence of fluorine enhances the compound's potency by increasing electron deficiency, which is favorable for binding to biological targets.
- Aryl Tail Modifications : Variations in the aryl groups attached to the acetic acid moiety significantly influence biological activity, suggesting that specific substitutions can enhance efficacy.
Case Studies and Research Findings
- Antitumor Efficacy : A study demonstrated that derivatives of this compound exhibited significant inhibition of cell proliferation in various cancer models, indicating a potential application in cancer therapy .
- Mechanism of Action : The compound's mechanism involves interaction with specific enzymes and receptors, potentially leading to apoptosis in cancer cells and disruption of bacterial cell wall synthesis .
Q & A
(Basic) What are the optimal concentrations of [4-(3-Fluoro-4-methylphenyl)phenyl]acetic acid for inducing shoot regeneration in plant tissue culture?
Methodological Answer:
The optimal concentration depends on the explant type and species. In chickpea (Cicer arietinum), phenylacetic acid (PAA) derivatives like the target compound often show efficacy at 0.5–2.0 mg dm⁻³ when combined with cytokinins like BAP (2.0 mg dm⁻³). For example, PAA at 1.0 mg dm⁻³ in MS medium induced 100% shoot regeneration in chickpea cotyledonary nodes without callus formation . Fluorinated analogs may require lower concentrations due to enhanced stability; a starting range of 0.25–1.0 mg dm⁻³ is recommended, with iterative testing using factorial experimental designs (e.g., hormone × concentration matrices) .
(Advanced) How do fluorination and methyl substitution at the phenyl ring influence auxin-like activity compared to non-fluorinated analogs?
Methodological Answer:
The 3-fluoro and 4-methyl groups enhance metabolic stability and receptor binding. Fluorine’s electronegativity increases resistance to enzymatic degradation, while the methyl group improves lipophilicity, facilitating membrane permeability. In comparative studies, 2-(3-Fluoro-4-methylphenyl)acetic acid (structurally similar) showed 30% higher shoot induction efficiency in Capsicum annuum than non-fluorinated PAA, attributed to prolonged auxin signaling . To validate, conduct dose-response assays with wild-type and mutant Arabidopsis auxin-response reporters (e.g., DR5:GFP) to quantify activity gradients .
(Basic) What analytical methods are recommended for quantifying this compound in plant tissues?
Methodological Answer:
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is optimal. Use a C18 column (2.1 × 50 mm, 1.7 µm) with a gradient of 0.1% formic acid in water/acetonitrile. Electrospray ionization (ESI) in negative mode achieves a detection limit of 0.1 ng/mL. For tissue extraction, homogenize samples in 80% methanol, centrifuge (10,000 × g, 15 min), and filter (0.22 µm) . Validate recovery rates (≥85%) using deuterated internal standards (e.g., 4-Fluorophenylacetic-α,α-d₂ acid) .
(Advanced) How can researchers resolve contradictions in efficacy data across plant species or genotypes?
Methodological Answer:
Contradictions often arise from species-specific auxin receptor (TIR1/AFB) affinities or metabolic turnover. For example, chickpea cultivar Annigeri showed 74% rooting efficiency with PAA, while ICCV-10 required higher GA₃ concentrations . To address this:
- Perform receptor-binding assays (e.g., surface plasmon resonance) with purified TIR1 proteins from target species.
- Quantify endogenous auxin levels (e.g., via GC-MS) to identify competition with indole-3-acetic acid (IAA).
- Use RNA-seq to compare auxin-responsive gene expression (e.g., AUX/IAA, GH3) under treatment .
(Basic) What is a synthetic route for this compound?
Methodological Answer:
A two-step synthesis is effective:
Suzuki Coupling : React 4-bromophenylacetic acid with (3-fluoro-4-methylphenyl)boronic acid using Pd(PPh₃)₄ catalyst, K₂CO₃ base, and DMF/H₂O solvent (80°C, 12 hr).
Purification : Recrystallize from ethanol/water (yield: 65–75%). Confirm structure via ¹H/¹³C NMR (e.g., δ 4.8 ppm for CH₂COOH) and HRMS (calc. for C₁₅H₁₃FO₂: 244.09) .
(Advanced) How does this compound compare to commercial auxins in somatic embryogenesis?
Methodological Answer:
In sunflower (Helianthus annuus), fluorinated PAA derivatives induced 2.3× more somatic embryos than IBA, with lower callus proliferation. To replicate:
- Use cotyledon explants on MS medium with 0.5 mg dm⁻³ target compound + 0.1 mg dm⁻³ TDZ.
- Assess embryogenesis stages via histology (e.g., globular-to-torpedo transition) and quantify using image analysis software (e.g., ImageJ) . Compare to IBA/NAA controls with ANOVA and Tukey’s post hoc test (p < 0.05) .
(Basic) What in vitro conditions optimize root elongation for plants treated with this compound?
Methodological Answer:
Use half-strength MS medium with 0.5–1.0 mg dm⁻³ compound. In chickpea, 1.0 mg dm⁻³ PAA produced 12.3 roots/shoot (vs. 4.2 with IBA). Supplement with 0.6 mg dm⁻³ GA₃ to prevent hyperhydricity. Maintain cultures at 25°C under 50–100 µmol m⁻² s⁻¹ light (16-hr photoperiod) . Transfer elongated roots (>3 cm) to soil:sand (3:1) for 74% survival .
(Advanced) What strategies mitigate fluorinated auxin degradation in long-term cultures?
Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
